![molecular formula C18H12BNO2 B12825815 Indolo[3,2,1-jk]carbazol-2-ylboronic acid](/img/structure/B12825815.png)
Indolo[3,2,1-jk]carbazol-2-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolo[3,2,1-jk]carbazol-2-ylboronic acid is a boronic acid derivative with a unique indolo[3,2,1-jk]carbazole scaffold. The structure of this compound consists of a fused indole and carbazole ring system, which imparts unique electronic properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the boronic acid moiety . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF) .
Industrial Production Methods: This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Indolo[3,2,1-jk]carbazol-2-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized indolo[3,2,1-jk]carbazole derivatives .
Scientific Research Applications
Indolo[3,2,1-jk]carbazol-2-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which indolo[3,2,1-jk]carbazol-2-ylboronic acid exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets, such as protein kinases, by forming stable complexes . These interactions can modulate the activity of the target proteins, leading to various biological effects. The pathways involved often include signal transduction pathways that regulate cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Indolo[3,2,1-jk]carbazol-2-ylboronic acid can be compared with other indolocarbazole derivatives, such as:
Indolo[2,3-a]carbazole: Known for its antitumor activity and use in drug development.
Indolo[3,2-a]carbazole: Used in the synthesis of organic materials with unique electronic properties.
Indolo[2,3-b]carbazole: Studied for its potential in biological applications, including as an inhibitor of protein kinases.
The uniqueness of this compound lies in its boronic acid functionality, which allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C18H12BNO2 |
|---|---|
Molecular Weight |
285.1 g/mol |
IUPAC Name |
1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2,4,6,8,10,12(19),13,15,17-nonaen-10-ylboronic acid |
InChI |
InChI=1S/C18H12BNO2/c21-19(22)11-9-14-12-5-1-3-7-16(12)20-17-8-4-2-6-13(17)15(10-11)18(14)20/h1-10,21-22H |
InChI Key |
OTBYINOFVGVSEA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C3C(=C1)C4=CC=CC=C4N3C5=CC=CC=C52)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


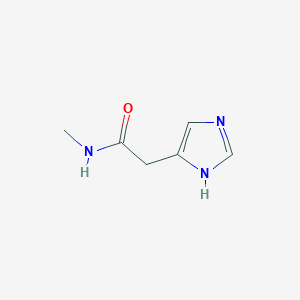
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12825748.png)
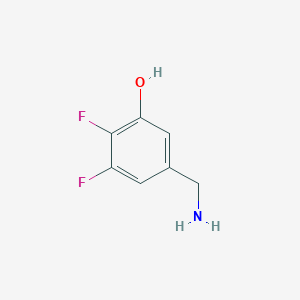
![6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12825754.png)
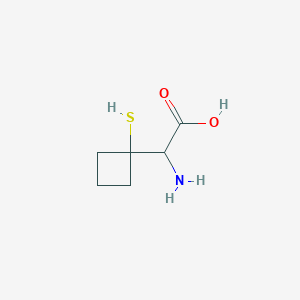

![4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12825783.png)
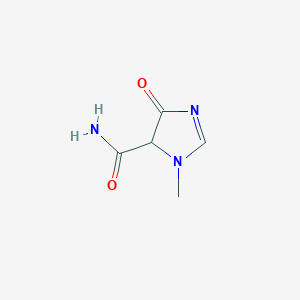
![3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B12825789.png)
![(5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12825797.png)
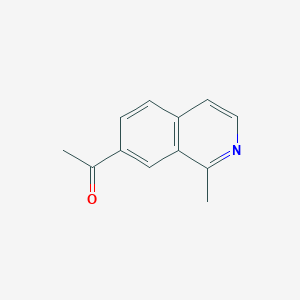
![Sodium (2R)-2-(cyclohexa-1,4-dien-1-YL)-2-{[(2E)-4-methoxy-4-oxobut-2-EN-2-YL]amino}acetate](/img/structure/B12825818.png)
![2-(2-{4'-[2-(2-Sulfophenyl)ethenyl]-[1,1'-biphenyl]-4-yl}ethenyl)benzene-1-sulfonic acid disodium hydride](/img/structure/B12825830.png)
![2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12825837.png)
